Ethyl 4-chloropyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloropyrimidine-5-carboxylate is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Related compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . These compounds interact with active residues of ATF4 and NF-kB proteins .
Mode of Action
Triazole-pyrimidine hybrids, which are structurally similar, have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
It is known that the compound should be stored in closed vessels, refrigerated .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloropyrimidine-5-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-chloropyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Although less common, oxidation reactions can also occur, leading to the formation of different oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives, depending on the nucleophile used.
Reduction Reactions: Reduced derivatives of this compound.
Oxidation Reactions: Oxidized products, which may include carboxylic acids or other oxidized forms of the compound.
Scientific Research Applications
Ethyl 4-chloropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Research: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 4-chloropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-chloropyrimidine-5-carboxylate: Similar in structure but with the chlorine atom at a different position, leading to different reactivity and applications.
Ethyl 4-amino-2-chloropyrimidine-5-carboxylate:
Ethyl 2,4-dichloropyrimidine-5-carboxylate: Contains two chlorine atoms, making it more reactive in substitution reactions.
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to other pyrimidine derivatives.
Properties
IUPAC Name |
ethyl 4-chloropyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-9-4-10-6(5)8/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJAMMCCAZZXIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506817 | |
Record name | Ethyl 4-chloropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41103-17-7 | |
Record name | Ethyl 4-chloropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-chloropyrimidine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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